4-(Benzyloxy)-3-iodobenzamide
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Overview
Description
4-(Benzyloxy)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-iodobenzamide typically involves the iodination of a benzyloxybenzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(Benzyloxy)benzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 4-(Benzyloxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-(Benzyloxy)-3-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-iodobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
4-(Benzyloxy)-3-iodobenzamide can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an amide group, used in the synthesis of Schiff base ligands.
4-(Benzyloxy)phenol: Lacks the iodine atom and amide group, used as a depigmenting agent in medical applications.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an iodine atom, used in the synthesis of neurotrophic agents.
Properties
Molecular Formula |
C14H12INO2 |
---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
3-iodo-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
InChI Key |
KIFBHVJONWMJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)I |
Origin of Product |
United States |
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